2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride

PARP-1 inhibitor tetrahydroquinoline regioisomer

2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride (CAS 890713-92-5) is a tetrahydroquinoline derivative used primarily as a synthetic intermediate in medicinal chemistry. The free base form (CAS 37481-18-8) is reported in the literature for the preparation of PARP-1 inhibitors.

Molecular Formula C11H18Cl2N2
Molecular Weight 249.18 g/mol
CAS No. 890713-92-5
Cat. No. B1520168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride
CAS890713-92-5
Molecular FormulaC11H18Cl2N2
Molecular Weight249.18 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)CCN.Cl.Cl
InChIInChI=1S/C11H16N2.2ClH/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13;;/h1-2,4,6H,3,5,7-9,12H2;2*1H
InChIKeyVMBNDGUIDQJVTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine Dihydrochloride: A Key Tetrahydroquinoline Intermediate for PARP-1 Inhibitor Synthesis


2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride (CAS 890713-92-5) is a tetrahydroquinoline derivative used primarily as a synthetic intermediate in medicinal chemistry. The free base form (CAS 37481-18-8) is reported in the literature for the preparation of PARP-1 inhibitors . The dihydrochloride salt form offers specific solubility and handling advantages for research applications . This compound belongs to a class of N-substituted tetrahydroquinolines that serve as versatile building blocks for generating libraries of bioactive molecules, particularly in oncology drug discovery programs targeting the poly(ADP-ribose) polymerase family [1].

Why Positional Isomers and Alternative Salts Cannot Replace 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine Dihydrochloride in PARP-1 Inhibitor Synthesis


Tetrahydroquinoline-based intermediates are not interchangeable due to differences in N-substitution pattern, which dictate downstream coupling chemistry and the spatial orientation of the amine-bearing side chain within the target PARP-1 binding pocket . The N-1 substitution pattern on the saturated tetrahydroquinoline ring provides a specific geometry for the ethylamine linker that is critical for constructing PARP-1 inhibitors with the required pharmacophoric arrangement. Positional isomers—such as 2-(1,2,3,4-tetrahydroquinolin-6-yl)ethanamine (where the aminoethyl group is attached to the aromatic ring rather than the nitrogen) or N-methylated analogs—produce fundamentally different molecular scaffolds that do not project the amine functionality into the same region of chemical space [1]. Similarly, the dihydrochloride salt form (CAS 890713-92-5) offers advantages over the free base (CAS 37481-18-8) in terms of solid-state stability, hygroscopicity, and ease of accurate weighing for stoichiometric reactions, making it the preferred input material for reproducible synthetic protocols .

Quantitative Differentiation of 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine Dihydrochloride from Closest Analogs


N-1 Substitution Pattern Enables Specific PARP-1 Inhibitor Scaffolds Compared to C-6 Linked Isomer

The target compound features the aminoethyl substituent at the N-1 position of the tetrahydroquinoline ring, creating an N-arylpiperidine-like linker geometry. In contrast, the positional isomer 2-(1,2,3,4-tetrahydroquinolin-6-yl)ethanamine places the aminoethyl group at the C-6 position of the aromatic ring, resulting in an aniline-type connection. This regiochemical difference yields distinct spatial vectors for the primary amine, which determines the geometry of the final inhibitor within the PARP-1 catalytic site. The N-1 substitution permits direct N-alkylation and amide coupling reactions that access the clinical PARP-1 pharmacophore, whereas the C-6 isomer requires an additional functionalization step and produces a different orientation of the basic amine [1].

PARP-1 inhibitor tetrahydroquinoline regioisomer

Dihydrochloride Salt Form Provides Defined Stoichiometry and Enhanced Aqueous Solubility Versus Free Base for Reproducible Synthesis

The dihydrochloride salt (CAS 890713-92-5, MW 249.18 g/mol) is the preferred form for synthetic chemistry workflows because it exists as a crystalline solid with defined stoichiometry (exactly two HCl equivalents per molecule), enabling precise molar calculations. The free base (CAS 37481-18-8, MW 176.26 g/mol) is typically an oil or low-melting solid (boiling point 130-132 °C at 5 Torr ) that is hygroscopic and prone to carbonate formation upon exposure to atmospheric CO2. The salt form's higher molecular weight also reduces relative weighing errors for small-scale reactions. For example, weighing 1 mmol of the dihydrochloride salt requires 249.18 mg, compared to 176.26 mg for the free base—a 41% larger mass that proportionally reduces balance sensitivity requirements .

salt form solubility weighing accuracy

Absence of Substitution on the Tetrahydroquinoline Ring Preserves Synthetic Versatility Versus 2-Methyl and 7-Substituted Analogs

The target compound contains an unsubstituted tetrahydroquinoline core, which preserves the maximum number of reactive positions for further functionalization. In contrast, analogs such as 2-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-amine introduce a methyl group at the 2-position that creates a chiral center and alters the conformational preference of the saturated ring. Similarly, 7-amino-1,2,3,4-tetrahydroquinoline derivatives possess an additional amine that competes in coupling reactions. The unsubstituted scaffold of 890713-92-5 is therefore the most versatile starting point for generating diverse compound libraries via electrophilic aromatic substitution, N-functionalization, or transition metal-catalyzed cross-coupling at the aromatic ring [1]. This versatility is documented in the literature on N-substituted tetrahydroquinoline analogs where scaffold decoration is systematically explored [2].

synthetic versatility unsubstituted scaffold derivatization

Optimal Application Scenarios for 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine Dihydrochloride in Medicinal Chemistry and PARP-1 Drug Discovery


PARP-1 Inhibitor Lead Generation via N-Functionalization of the Ethylamine Handle

The primary amine of the ethylamine side chain serves as the anchor point for constructing PARP-1 inhibitors through amide bond formation or reductive amination. As reported in the literature, N-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline (the free base) is a documented intermediate for PARP-1 inhibitor preparation . The dihydrochloride salt is dissolved in polar aprotic solvents (e.g., DMF or DMSO) with a tertiary amine base to liberate the free amine in situ, enabling direct coupling with carboxylic acid-containing PARP-1 pharmacophores. This approach is suitable for generating focused libraries of 50–500 compounds for biochemical screening against PARP-1 and selectivity profiling against PARP-2 and PARP-3 isoforms.

Systematic Structure-Activity Relationship (SAR) Exploration of the Tetrahydroquinoline Scaffold

The unsubstituted tetrahydroquinoline core of this compound allows for systematic derivatization at multiple positions (C-6, C-7, C-8) to probe steric and electronic effects on target binding. Recent studies on N-substituted tetrahydroquinoline analogs as apoptosis inducers and anticancer agents demonstrate the value of this scaffold for SAR campaigns [1]. Researchers can employ electrophilic halogenation, nitration, or palladium-catalyzed cross-coupling reactions to introduce diverse substituents, followed by biological evaluation to map the structure-activity relationships.

Building Block for Bifunctional Degraders (PROTACs) Targeting PARP-1

The ethylamine side chain provides a synthetically accessible exit vector for attaching PROTAC linker moieties. The N-1 substitution positions the linker such that it projects toward solvent-exposed regions of the PARP-1 protein surface, which is favorable for recruiting E3 ligase components without disrupting the PARP-1 binding interaction. The dihydrochloride salt form's defined stoichiometry is critical for the multi-step, convergent synthesis typical of PROTAC molecules, where precise control of amine equivalents is essential for avoiding over-alkylation side products.

Comparative Studies with Quinoline and Isoquinoline-Based PARP Inhibitor Scaffolds

The partially saturated tetrahydroquinoline ring of this compound distinguishes it from fully aromatic quinoline-based PARP inhibitors (e.g., the clinical compound rucaparib scaffold). The increased sp3 character (tetrahydroquinoline vs. quinoline) alters lipophilicity (XLogP3-AA = 1.5 for the free base [2]) and may confer improved solubility and metabolic stability. This compound can be used as a control scaffold in head-to-head comparisons with quinoline, isoquinoline, and phthalazinone-based PARP-1 inhibitors to evaluate the impact of ring saturation on pharmacokinetic properties and off-target profiles.

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